4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-ethoxycarbonyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5/c1-2-12-7(11)4-3-13-8-5(4)6(9)10/h3H,2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDSDFWUJDOSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379200-14-2 | |
| Record name | 4-(ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization of Oxazole Heterocycles in Contemporary Chemical Research
Oxazole (B20620) heterocycles, five-membered rings containing one oxygen and one nitrogen atom, are prevalent structural motifs in a vast array of natural products and synthetic compounds. thepharmajournal.com Their significance in contemporary chemical research is underscored by their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. thepharmajournal.com The oxazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors. researchgate.net This inherent bioactivity drives extensive research into the synthesis and functionalization of novel oxazole derivatives. The reactivity of the oxazole ring, which can participate in cycloaddition and substitution reactions, further enhances its utility as a versatile synthetic intermediate. pharmaguideline.com
The Role of Carboxylate and Ethoxycarbonyl Functionalities in Enabling Chemical Transformations
The presence of both a carboxylic acid and an ethoxycarbonyl group on the oxazole (B20620) ring of "4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid" is crucial to its chemical reactivity and synthetic potential. Carboxylic acids are fundamental functional groups in organic synthesis, serving as precursors for a wide range of other functionalities such as esters, amides, and acid chlorides. They can also participate in various coupling reactions.
The ethoxycarbonyl group, an ester of carboxylic acid, can act as a protecting group for the carboxylic acid functionality, allowing for selective reactions at other sites of the molecule. It can also be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. The differential reactivity of the carboxylic acid and the ester group allows for sequential and controlled chemical modifications, making the parent molecule a valuable tool for constructing complex molecular architectures.
Overview of Research Trajectories for 4 Ethoxycarbonyl 1,2 Oxazole 3 Carboxylic Acid
While specific research focused exclusively on "4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid" is not extensively documented in publicly available literature, the research trajectories for similarly substituted oxazole (B20620) and isoxazole (B147169) carboxylates provide a clear indication of its potential applications. Research in this area generally focuses on several key themes:
Synthesis of Novel Heterocyclic Systems: Isoxazole derivatives are often used as precursors for the synthesis of other heterocyclic compounds through ring-transformation reactions. For instance, isoxazoles can be converted into pyridines, pyrimidines, and other valuable heterocyclic systems.
Development of Biologically Active Molecules: The isoxazole nucleus is a key component in several approved drugs. Therefore, a significant area of research involves the synthesis of novel isoxazole derivatives and the evaluation of their biological activities. The carboxylate and ethoxycarbonyl groups can be modified to introduce different substituents, allowing for the exploration of structure-activity relationships.
Materials Science: Certain heterocyclic compounds possess interesting photophysical and electronic properties. Research into the application of oxazole derivatives in materials science, such as for the development of organic light-emitting diodes (OLEDs) or as components of functional polymers, represents a growing field of inquiry.
Scope and Objectives of Academic Inquiry Pertaining to the Compound
Retrosynthetic Analysis and Design Principles
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com This approach allows for the logical planning of a synthetic route by identifying key bond disconnections that correspond to reliable chemical reactions. amazonaws.com
Identification of Key Disconnections and Precursors
The core of this compound is the 3,4-disubstituted 1,2-oxazole ring. The most common and effective methods for constructing this heterocyclic system guide the primary retrosynthetic disconnections. Two principal pathways emerge from this analysis.
Pathway A: Condensation with a 1,3-Dicarbonyl Compound
This classical approach involves the reaction of hydroxylamine (B1172632) with a β-dicarbonyl compound. Disconnecting the N-O bond and the C3-N bond of the oxazole ring reveals hydroxylamine and a 1,3-dicarbonyl precursor. For the target molecule, the required precursor is a derivative of oxaloacetic acid ester, specifically diethyl 2-oxobutanedioate.
Table 1: Retrosynthetic Disconnection via Pathway A
| Target Molecule | Key Disconnections | Precursors (Synthons) | Chemical Equivalents |
|---|
Pathway B: 1,3-Dipolar Cycloaddition
A powerful method for forming five-membered heterocycles is the 1,3-dipolar cycloaddition. acs.org For a 1,2-oxazole, this involves the reaction of a nitrile oxide with an alkyne. Disconnecting the O1-C5 and C3-C4 bonds leads to an alkyne dienophile and a nitrile oxide dipole. The precursors would be an acetylenic ester and a nitrile oxide bearing a carboxylate equivalent. A plausible precursor for the alkyne component is diethyl acetylenedicarboxylate (B1228247). The nitrile oxide could be generated in situ from a precursor like ethyl chlorooximidoacetate.
Table 2: Retrosynthetic Disconnection via Pathway B
| Target Molecule | Key Disconnections | Precursors (Synthons) | Chemical Equivalents |
|---|
Strategic Selection of Protecting Group Chemistries
The target molecule possesses two chemically similar functional groups: a carboxylic acid at the C3 position and an ethoxycarbonyl group at the C4 position. A key challenge in the synthesis is the selective formation of the carboxylic acid from a precursor that may contain two ester groups (e.g., diethyl 3,4-isoxazoledicarboxylate, the product of either Pathway A or B).
If a synthetic route yields a diester intermediate, a selective mono-saponification (hydrolysis) is required. This relies on subtle differences in reactivity or, more commonly, on precise stoichiometric control of the hydrolyzing agent.
Multi-Step Synthetic Sequences and Reaction Optimization
Following the retrosynthetic plans, the forward synthesis can be executed. This involves constructing the core heterocycle and then performing the necessary functional group manipulations.
Formation of the 1,2-Oxazole Core Structure
The formation of the 1,2-oxazole ring is the pivotal step in the synthesis.
Method A: Condensation of Diethyl 2-oxobutanedioate with Hydroxylamine
The reaction between a β-ketoester and hydroxylamine is a robust method for synthesizing isoxazoles. In this case, diethyl 2-oxobutanedioate is reacted with hydroxylamine hydrochloride in a suitable solvent, often an alcohol like ethanol. The reaction typically requires mild heating and proceeds via a condensation-cyclization mechanism to yield diethyl 1,2-oxazole-3,4-dicarboxylate. Optimization of this step involves controlling the pH, as the reaction requires the free base form of hydroxylamine, and ensuring the complete cyclization to the desired oxazole ring.
Method B: Cycloaddition of a Nitrile Oxide with Diethyl Acetylenedicarboxylate
This method involves the in-situ generation of ethyl 2-cyano-2-oxoacetate nitrile oxide from its corresponding oxime, typically by treatment with a mild base and an oxidant or a dehydrating agent. This reactive intermediate is then trapped by diethyl acetylenedicarboxylate in a [3+2] cycloaddition reaction. acs.org This reaction provides a direct route to the fully substituted diethyl 1,2-oxazole-3,4-dicarboxylate. The success of this reaction depends on the efficient generation of the nitrile oxide without self-polymerization and its clean cycloaddition with the alkyne.
Introduction and Functionalization of Carboxylic Acid and Ethoxycarbonyl Moieties
In both synthetic pathways outlined above, the ethoxycarbonyl and the precursor to the carboxylic acid (the second ethoxycarbonyl group) are incorporated from the start, embedded within the acyclic precursors. The primary product of both core formation reactions is diethyl 1,2-oxazole-3,4-dicarboxylate . Therefore, the key functionalization step is not the introduction of these moieties to the ring, but the selective transformation of one of the existing ester groups.
An alternative, though more complex, strategy could involve building the ring with only one functional group and introducing the second later. For example, one could synthesize ethyl 1,2-oxazole-3-carboxylate and then attempt to introduce the second carboxyl group at the C4 position. This would likely require a directed metalation-carboxylation sequence, which can be challenging to perform with high regioselectivity on electron-deficient heterocyclic systems.
Targeted Saponification and Esterification Strategies
The final and most critical step in the proposed synthesis is the selective mono-saponification of diethyl 1,2-oxazole-3,4-dicarboxylate. The goal is to hydrolyze the ester at the C3 position to a carboxylic acid while leaving the C4 ester intact.
Saponification is the hydrolysis of an ester using an aqueous base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). To achieve mono-hydrolysis of a diester, the reaction must be performed under carefully controlled conditions.
Table 3: Optimized Conditions for Selective Mono-Saponification
| Parameter | Condition | Rationale |
|---|---|---|
| Reagent | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | Common, effective bases for ester hydrolysis. |
| Stoichiometry | 1.0 - 1.1 equivalents | Using a single equivalent of base is crucial to favor the hydrolysis of only one ester group. |
| Solvent | Tetrahydrofuran (THF) / Water or Ethanol / Water | A co-solvent system ensures the solubility of both the organic diester and the inorganic base. |
| Temperature | 0 °C to Room Temperature | Lower temperatures slow down the reaction, allowing for greater control and reducing the risk of over-reaction (di-saponification). |
| Monitoring | Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) | Essential for tracking the disappearance of starting material and the formation of the mono-acid product, allowing the reaction to be stopped at the optimal time. |
Upon completion of the reaction, as determined by chromatographic monitoring, the reaction mixture is carefully acidified. This protonates the carboxylate salt, causing the desired product, this compound, to precipitate or be extracted.
Conversely, esterification, such as the Fischer esterification, involves reacting a carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.com While not the final step in this proposed route, it is a fundamental transformation. If a synthetic pathway were to yield 1,2-oxazole-3,4-dicarboxylic acid, a selective mono-esterification would be required. This is often more difficult to control than selective mono-saponification and would likely result in a mixture of the desired monoester, the diester, and unreacted diacid.
Advanced Synthetic Techniques and Green Chemistry Considerations
The synthesis of this compound and its derivatives has benefited from the adoption of advanced synthetic techniques that align with the principles of green chemistry. These methodologies aim to improve reaction efficiency, reduce waste, and minimize the use of hazardous substances.
Application of Flow Chemistry Methodologies
Flow chemistry, or continuous flow processing, has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages in terms of safety, scalability, and process control. beilstein-journals.orgnih.gov While specific literature on the flow synthesis of this compound is limited, the principles and successful applications in the synthesis of related oxazole and isoxazole (B147169) carboxylic acids demonstrate its potential. uc.pt
In a continuous flow setup, reagents are pumped through a series of reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. durham.ac.uk This methodology has been successfully employed for the synthesis of an oxazole carboxylic acid intermediate in multigram quantities, eliminating the need for traditional workup and purification steps. uc.pt Such a process could conceivably be adapted for the target molecule, offering a streamlined and efficient production method. The use of packed-bed reactors with immobilized reagents or catalysts can further enhance the green credentials of the synthesis by simplifying product isolation and enabling catalyst recycling. beilstein-journals.org
Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Carboxylic Acids
| Parameter | Batch Synthesis | Flow Synthesis |
| Scalability | Often challenging | Readily scalable by extending reaction time |
| Safety | Handling of large volumes of reagents can be hazardous | Smaller reaction volumes at any given time enhance safety |
| Process Control | Difficult to maintain precise control over temperature and mixing | Precise control over reaction parameters |
| Workup & Purification | Often requires laborious extraction and chromatography | Can be integrated with in-line extraction and purification |
| Reproducibility | Can be variable between batches | Highly reproducible |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has been widely adopted to accelerate the synthesis of a variety of heterocyclic compounds, including oxazoles and isoxazoles. nih.govijpsonline.comconicet.gov.ar The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and improve the purity of the final product compared to conventional heating methods. pnrjournal.com
Table 2: Microwave-Assisted Synthesis of Heterocyclic Compounds
| Heterocycle | Starting Materials | Reaction Time (Microwave) | Yield (%) | Reference |
| 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Isoniazid, Aromatic aldehyde | 3 min | High | nih.gov |
| Ethyl-quinolon-4-one-3-carboxylates | Anilines, Diethyl-ethoxymethylenmalonate | Not specified | High | conicet.gov.ar |
| Thiazolidinediones | Benzaldehyde, Cysteine | 4 min | Very good | jobpcr.com |
Ultrasound-Induced Synthetic Pathways
The use of ultrasound irradiation in organic synthesis, known as sonochemistry, provides an alternative energy source that can enhance reaction rates and yields. nih.govresearchgate.net Ultrasound promotes the formation, growth, and collapse of microscopic bubbles in a liquid, a phenomenon known as cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive species. mdpi.com
Several studies have reported the efficient synthesis of isoxazole and pyrazole (B372694) derivatives under ultrasound irradiation, often without the need for a catalyst. nih.govresearchgate.net These methods are praised for their simple work-up procedures, mild reaction conditions, and environmentally friendly nature. researchgate.net For example, the synthesis of 3-alkyl-5-aryl isoxazoles has been achieved using ultrasound radiation in a catalyst-free system. nih.gov Furthermore, ultrasound-assisted one-pot, multi-component reactions have been developed for the synthesis of isoxazoline (B3343090) derivatives, highlighting the efficiency of this green chemistry approach. nih.govresearchgate.net The application of sonochemistry to the synthesis of this compound could offer a rapid and efficient route to this compound.
Metal-Catalyzed Cyclization and Coupling Reactions
Metal-catalyzed reactions are pivotal in the synthesis of heterocyclic compounds, offering high efficiency and selectivity. Copper and silver catalysts, in particular, have been extensively used in the synthesis of oxazole and isoxazole rings through various oxidative cyclization and coupling strategies.
Copper catalysts are well-known to mediate the oxidative cyclization of various substrates to form isoxazole and benzoxazole (B165842) rings. rsc.org These reactions often proceed under mild conditions and exhibit a broad substrate scope. organic-chemistry.org One-pot oxidation and cyclization sequences from propargylamines, mediated by copper chloride (CuCl), have been developed for the synthesis of a range of isoxazoles. organic-chemistry.org This method is advantageous due to its straightforward approach and high functional group compatibility, with yields reaching up to 86%. organic-chemistry.org While a direct application to this compound is not explicitly detailed, the versatility of copper-catalyzed methods suggests their potential in the synthesis of this target molecule.
Silver-catalyzed reactions have provided a novel strategy for the construction of oxazole rings through the oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides. rsc.org Mechanistic studies have confirmed the involvement of acyl cations and Ag(II) as key intermediates in this transformation. rsc.org This method represents a significant advancement over traditional synthetic routes. The use of silver salts as catalysts in decarboxylative reactions is gaining traction due to their ready availability, low toxicity, and biocompatibility. researchgate.net Although the direct synthesis of this compound via this specific pathway has not been reported, the underlying principles of silver-catalyzed decarboxylative cyclization could be adapted for its synthesis.
Dirhodium(II) Acetate-Mediated Approaches
Dirhodium(II) acetate, Rh₂(OAc)₄, is a versatile catalyst widely employed in reactions involving diazo compounds. Its primary role is to facilitate the extrusion of dinitrogen (N₂) from a diazo precursor to generate a highly reactive rhodium carbene intermediate. This intermediate can then undergo a variety of transformations, including cyclopropanation, C-H insertion, and ylide formation, which are foundational for synthesizing heterocyclic systems.
In the context of oxazole synthesis, dirhodium(II) catalysts are effective in mediating the reaction between α-diazo-β-keto esters or similar diazocarbonyl compounds with amides or nitriles. nih.gov The general mechanism proceeds through the formation of a rhodium carbene, which then reacts with the nitrogen-containing substrate. For instance, the reaction with carboxamides typically involves an initial N-H insertion of the carbene, followed by a cyclodehydration step to yield the 1,3-oxazole ring. nih.gov
Notably, the regiochemical outcome of these reactions can be highly dependent on the specific rhodium catalyst used. Research has shown that dirhodium tetraacetate often directs the formation of 2-aryl-oxazole-4-carboxylates. In contrast, using the more electrophilic dirhodium tetrakis(heptafluorobutyramide), Rh₂(hfbs)₄, can dramatically switch the regioselectivity to favor the formation of oxazole-5-carboxylates. nih.gov This catalyst-dependent control offers a powerful tool for selectively preparing different constitutional isomers.
Another established dirhodium(II)-catalyzed route involves the reaction of styryl diazoacetate with aryl oximes, which efficiently produces multi-functionalized 4-styryl-5-methoxyoxazoles in high yields under mild conditions. rsc.orgnih.gov The proposed mechanism involves the generation of a rhodium carbene that reacts with the oxime to form an azomethine ylide. This intermediate then undergoes an oxo-Mannich addition and subsequent dehydration to furnish the 1,3-oxazole product. nih.gov
While these methods are well-established for the synthesis of 1,3-oxazoles, their application to the direct synthesis of the 1,2-oxazole (isoxazole) core of this compound is not straightforward. A hypothetical adaptation for a 1,2-oxazole synthesis could involve the reaction of a rhodium carbene with a nitroso compound (R-N=O). This approach might proceed via a [3+2] cycloaddition, where the carbene acts as the two-atom component and the nitroso compound provides the three-atom O-N-C fragment, although this remains a less common strategy.
| Catalyst | Reactants | Product Type | Key Findings |
| Dirhodium(II) acetate | α-Diazo-β-keto-carboxylates + Arenecarboxamides | 2-Aryloxazole-4-carboxylates | N-H insertion followed by cyclodehydration. nih.gov |
| Dirhodium tetrakis(heptafluorobutyramide) | α-Diazo-β-keto-carboxylates + Arenecarboxamides | 2-Aryloxazole-5-carboxylates | Catalyst electronics dramatically alter regioselectivity. nih.gov |
| Dirhodium(II) acetate | Styryl diazoacetate + Aryl oximes | 4-Styryl-5-methoxy-2-aryloxazoles | Proceeds via an azomethine ylide intermediate. nih.gov |
Radical C-H Arylation Strategies Involving Oxazole Derivatives
Direct C-H (carbon-hydrogen) bond functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. For oxazole derivatives, palladium-catalyzed C-H arylation is a prominent method for introducing aryl groups directly onto the heterocyclic ring. acs.orgnih.gov This approach is particularly valuable for synthesizing 2-aryl, 5-aryl, and 2,5-diaryl oxazoles, which are common motifs in pharmaceuticals and functional materials. acs.org
The reaction typically involves a palladium catalyst, such as Pd(OAc)₂ or a pre-catalyst complex, a ligand (often a phosphine (B1218219) or N-heterocyclic carbene), a base, and an aryl halide or triflate as the coupling partner. The mechanism is generally believed to proceed via a concerted metalation-deprotonation (CMD) pathway or through oxidative addition of the aryl halide to the palladium center, followed by C-H activation at the oxazole ring. The regioselectivity of the arylation (at the C2 or C5 position of a 1,3-oxazole) can often be controlled by the choice of catalyst, ligand, and reaction conditions. dntb.gov.ua
While much of the research has focused on 1,3-oxazoles, these C-H activation strategies are also applicable to the 1,2-oxazole (isoxazole) skeleton, which is the core of the target compound. Transition metal-mediated functionalization of isoxazoles via C-H activation allows for the introduction of substituents at the C4 and C5 positions. For a molecule like this compound, a C-H functionalization strategy would likely be employed on a pre-formed isoxazole ring that already contains one of the desired functional groups. For example, an isoxazole-3-carboxylate could potentially be functionalized at the C4 or C5 position through a directed C-H activation/arylation protocol.
| Catalyst System | Heterocycle | Coupling Partner | Position Functionalized |
| NHC–Pd(II)–Im complex | (Benzo)oxazole | Aryl Chlorides | C2 Position acs.org |
| Pd(OAc)₂ / PPh₃ | 1,4-Disubstituted 1,2,3-Triazole | Aryl Halides | C5 Position elsevierpure.com |
| Pd(OAc)₂ | (Benzo)oxazole | Aryltrimethylammonium Triflates | C2 Position nih.gov |
TosMIC-Associated Methods for Oxazole Ring Formation
Tosylmethyl isocyanide (TosMIC) is a uniquely versatile reagent in heterocyclic synthesis, most famously utilized in the Van Leusen oxazole synthesis. organic-chemistry.org This reaction provides a direct and efficient route to construct the 1,3-oxazole ring from an aldehyde precursor. organic-chemistry.orgvarsal.com The utility of TosMIC stems from its three key functional components: an acidic α-carbon, a sulfonyl group that acts as an excellent leaving group, and an isocyanide group that participates in cyclization. varsal.com
The mechanism of the Van Leusen oxazole synthesis begins with the deprotonation of TosMIC by a base, such as potassium carbonate, to form a nucleophilic carbanion. wikipedia.org This anion then attacks the carbonyl carbon of an aldehyde, forming an intermediate alkoxide. The subsequent step is a 5-endo-dig cyclization, where the oxygen of the alkoxide attacks the electrophilic isocyanide carbon to form a five-membered oxazoline (B21484) ring. wikipedia.org The final step is the base-promoted elimination of the tosyl group (as p-toluenesulfinic acid), which drives the aromatization of the ring to yield the final 5-substituted 1,3-oxazole product. organic-chemistry.org
This methodology is robust and tolerates a wide range of aromatic and aliphatic aldehydes, making it a cornerstone for the synthesis of 5-substituted 1,3-oxazoles. nih.gov However, it is crucial to note that the Van Leusen reaction exclusively produces the 1,3-oxazole isomer. The mechanism of intramolecular attack and elimination is structurally constrained to form the bond between the original carbonyl oxygen and the isocyanide carbon, defining the 1,3-relationship of the heteroatoms.
Therefore, TosMIC-associated methods like the Van Leusen synthesis are not suitable for the direct construction of the 1,2-oxazole (isoxazole) ring system found in this compound. The synthesis of the 1,2-oxazole core requires fundamentally different strategies, such as the [3+2] cycloaddition of a nitrile oxide with an alkyne or the reaction of hydroxylamine with a 1,3-dicarbonyl compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Product Type |
| Aldehyde | TosMIC | K₂CO₃ | Methanol | 5-Substituted 1,3-Oxazole varsal.com |
| Aldimine | TosMIC | K₂CO₃ | Methanol | 1,4,5-Trisubstituted 1,3-Imidazole varsal.com |
Reactions Involving the Ethoxycarbonyl Group
The ethoxycarbonyl group (-COOEt) at the 4-position of the oxazole ring is a typical ester functionality and, as such, is susceptible to reactions common to esters.
Ester Hydrolysis and Transesterification Kinetics
Ester hydrolysis of the ethoxycarbonyl group involves the cleavage of the ester bond to yield the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of water.
Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form a carboxylate salt and ethanol.
Transesterification is another key reaction of the ethoxycarbonyl group, where the ethoxy group is exchanged with another alkoxy group by reacting the ester with an alcohol in the presence of an acid or base catalyst. This process is typically an equilibrium reaction, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.
A plausible mechanism for the hydrolysis of a similar ethoxycarbonyl group on an oxazole ring involves the formation of a lithium carboxylate upon treatment with a lithium base. beilstein-journals.org
Nucleophilic Additions and Condensation Reactions
The carbonyl carbon of the ethoxycarbonyl group is electrophilic and can undergo nucleophilic addition-elimination reactions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group.
Condensation reactions, such as the Claisen condensation, are also theoretically possible if a suitable enolizable ester and a strong base are used. However, the reactivity of the ethoxycarbonyl group in this compound in such reactions would be influenced by the electronic effects of the oxazole ring and the adjacent carboxylic acid group.
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group at the 3-position is a versatile functional group that can undergo a variety of transformations.
Activation for Amide and Ester Coupling Reactions
The carboxylic acid can be converted into amides and esters through coupling reactions with amines and alcohols, respectively. These reactions typically require the activation of the carboxylic acid to enhance its electrophilicity, as the hydroxyl group is a poor leaving group.
Common activating agents include:
Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are widely used. nih.govfishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a nucleophile (amine or alcohol). fishersci.co.uk Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to increase efficiency and suppress side reactions. nih.gov
Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) can also be used to activate carboxylic acids for amide bond formation.
Other Coupling Reagents: A variety of other reagents, including HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are effective for amide coupling, particularly with less reactive amines. growingscience.com
The general mechanism for amide formation using these coupling reagents involves the in-situ formation of a more reactive acyl intermediate, which is then susceptible to nucleophilic attack by an amine. nih.gov
| Coupling Reagent | Additive | Typical Solvent |
| EDC | HOBt, DMAP | Acetonitrile, DCM |
| DCC | DMAP | DCM, THF |
| HATU | DIPEA | DMF |
Decarboxylation Studies and Related Mechanistic Investigations
Decarboxylation is the removal of the carboxyl group as carbon dioxide. The ease of decarboxylation depends on the stability of the carbanion formed upon loss of CO2. For heterocyclic carboxylic acids, decarboxylation can sometimes be achieved by heating, often in the presence of a catalyst. google.com
A patented method for the decarboxylation of heterocyclic carboxylic acid compounds involves heating the compound in an aprotic polar solvent like N,N-dimethylformamide (DMF) with an organic acid as a catalyst. google.com The reaction temperature typically ranges from 85-150 °C. google.com While this method is general for heterocyclic carboxylic acids, its specific applicability to this compound would require experimental verification. The stability of the resulting carbanion at the 3-position of the oxazole ring would be a key factor in the feasibility of this reaction.
Formation of Acid Halides and Anhydrides
The carboxylic acid functionality can be converted to more reactive derivatives such as acid halides and anhydrides.
Acid Halides: The most common method for the preparation of acid chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride. fishersci.co.ukmnstate.edu These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic acyl substitution by the halide ion.
Anhydrides: Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often at high temperatures. A more common laboratory method involves the reaction of a carboxylate salt with an acid chloride. Mixed anhydrides can also be prepared, which are useful intermediates in acylation reactions.
These transformations provide reactive intermediates that can be used in a variety of subsequent reactions to introduce new functional groups.
Reactivity of the 1,2-Oxazole Ring System
The inherent chemical characteristics of the 1,2-oxazole ring, coupled with the deactivating nature of the vicinal ethoxycarbonyl and carboxylic acid substituents, define its reaction profile. These electron-withdrawing groups diminish the electron density of the heterocyclic ring, rendering it less susceptible to electrophilic attack while potentially activating it towards nucleophilic reagents and specific cycloaddition partners.
Electrophilic and Nucleophilic Substitution Reactions
Conversely, the electron-deficient nature of the ring should, in theory, make it more amenable to nucleophilic aromatic substitution (SNAr). For SNAr to proceed, a suitable leaving group is typically required at an activated position. While the carboxylic acid and ethoxycarbonyl groups themselves are not conventional leaving groups in this context, their activating influence could facilitate the displacement of a strategically placed leaving group at the C3 or C5 position. However, without such a group, direct nucleophilic attack on the ring carbons of this compound is not a commonly observed reaction pathway. Instead, nucleophilic attack is more likely to occur at the electrophilic carbonyl carbons of the ester and carboxylic acid functionalities.
A summary of the expected reactivity towards substitution reactions is presented in Table 1.
| Reaction Type | Reactivity of the 1,2-Oxazole Ring | Influencing Factors |
| Electrophilic Substitution | Highly Deactivated | Presence of two strong electron-withdrawing groups (ethoxycarbonyl and carboxylic acid) significantly reduces the ring's electron density. |
| Nucleophilic Substitution | Potentially Activated | The electron-deficient nature of the ring could facilitate SNAr if a good leaving group is present at an appropriate position. Direct attack on the ring is unlikely. |
Cycloaddition Reactions and Ring Expansions
The 1,2-oxazole moiety can participate in cycloaddition reactions, acting as a dienophile or, more rarely, as a diene. The electron-withdrawing substituents on this compound are expected to enhance its dienophilic character in [4+2] cycloadditions (Diels-Alder reactions). However, the steric hindrance imposed by these bulky groups might impede the approach of a diene.
More pertinent to the chemistry of isoxazoles are [3+2] cycloaddition reactions, which are fundamental to their synthesis. For the pre-formed this compound, participation in further cycloadditions is less common.
Ring expansion reactions of isoxazoles, often mediated by transition metals, are a valuable synthetic tool for accessing other heterocyclic systems, such as pyridones. For instance, molybdenum hexacarbonyl, Mo(CO)6, has been shown to mediate the ring expansion of isoxazoles to pyridones through a reductive ring opening to an enaminone intermediate, followed by cyclization. beilstein-journals.org While specific studies on this compound are not prevalent, analogous transformations on similarly substituted isoxazoles suggest this as a plausible reactive pathway.
Radical Reactions and Reductive Pathways
The N-O bond within the 1,2-oxazole ring is its most characteristic feature and is susceptible to cleavage under reductive conditions. This reductive lability provides a powerful method for unmasking a β-amino ketone or a related 1,3-dicarbonyl functionality. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Raney Ni, H₂/Pd-C), dissolving metal reductions (e.g., Na/NH₃), and other chemical reducing agents.
For this compound, reductive cleavage of the N-O bond would be expected to yield a highly functionalized acyclic intermediate. The specific product would depend on the reaction conditions and the subsequent work-up. This pathway is a cornerstone of isoxazole chemistry in synthetic organic chemistry, allowing the isoxazole ring to serve as a stable surrogate for more sensitive functional groups.
Radical reactions involving the 1,2-oxazole ring itself are less common. However, the substituents offer potential sites for radical transformations. For instance, radical-mediated decarboxylation of the carboxylic acid group could be envisioned under specific conditions.
Mechanistic Elucidation of Key Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for predicting its behavior and harnessing its synthetic potential.
Investigation of Reaction Intermediates and Transition States
The mechanistic pathways of isoxazole reactions often involve intriguing intermediates. In [3+2] cycloaddition reactions used to form isoxazoles, nitrile oxides are key 1,3-dipolar intermediates that react with alkynes or alkenes. For reactions of the pre-formed ring, such as the Mo(CO)6-mediated ring expansion, the proposed mechanism involves the formation of an enaminone intermediate. beilstein-journals.org Computational studies on related systems can provide insight into the transition states of these transformations, helping to rationalize the observed regioselectivity and stereoselectivity. For instance, in Diels-Alder reactions, the geometry of the transition state, influenced by electronic and steric factors, dictates the outcome of the cycloaddition.
Stereochemical Aspects of Transformations (if applicable)
Stereochemistry becomes a critical consideration in reactions where new chiral centers are formed. In the context of this compound, cycloaddition reactions would be the most likely transformations to introduce stereochemical complexity. For example, in a Diels-Alder reaction with a prochiral diene, the facial selectivity of the approach to the isoxazole dienophile would determine the stereochemistry of the resulting cycloadduct. The bulky substituents at C3 and C4 would play a significant role in directing the stereochemical outcome, likely favoring the approach of the diene from the less hindered face.
In reductive ring-opening reactions that generate chiral centers in the resulting acyclic product, the stereochemistry would depend on the mechanism of the reduction and any subsequent transformations.
Strategic Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the oxazole ring is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups.
The conversion of the carboxylic acid to a diverse library of amides is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). This transformation is typically achieved by activating the carboxylic acid, followed by nucleophilic attack by a primary or secondary amine.
Standard coupling reagents can be employed for this purpose. These include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. The general scheme for this amidation is presented below:
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Examples |
|---|---|
| Carbodiimides | EDC, DCC (N,N'-Dicyclohexylcarbodiimide) |
| Phosphonium Salts | BOP, PyBOP |
The selection of the amine component is crucial for SAR studies, encompassing a variety of aliphatic, aromatic, and heterocyclic amines to probe the effects of steric and electronic properties on the biological activity of the resulting amide derivatives. While specific studies on 4-(ethoxycarbonyl)-1,2-oxazole-3-carboxamides are not readily found, the synthesis of amide derivatives of other heterocyclic carboxylic acids for SAR is a well-established practice.
Similar to amidation, esterification of the carboxylic acid at the 3-position can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. However, for sensitive substrates, milder conditions are preferable.
Alternative methods include reaction with alkyl halides under basic conditions or using coupling agents like those mentioned for amide synthesis, but with an alcohol as the nucleophile. This allows for the synthesis of a range of ester derivatives with varying alkyl or aryl groups, which can modulate the lipophilicity and pharmacokinetic properties of the parent compound.
Modifications and Functionalization of the Ethoxycarbonyl Group
The ethoxycarbonyl group at the 4-position offers another handle for chemical modification. Saponification, the hydrolysis of the ester to the corresponding carboxylic acid using a base such as sodium hydroxide, would yield the dicarboxylic acid. This diacid could then be selectively functionalized, although controlling the regioselectivity of such reactions could be challenging.
Alternatively, the ethoxycarbonyl group could be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4). This would provide a hydroxymethyl-substituted oxazole, which can be a precursor for further derivatization, such as etherification or oxidation to an aldehyde. Transesterification, by reaction with a different alcohol under acidic or basic conditions, could also be employed to introduce different ester groups at the 4-position.
Functionalization and Substitution Patterns on the Oxazole Ring
The oxazole ring itself, while aromatic, can undergo certain substitution reactions, although it is generally considered to be electron-deficient. The reactivity of the C-H bonds on the oxazole ring towards electrophilic substitution is generally low. However, the presence of the two electron-withdrawing groups (carboxylic acid and ethoxycarbonyl) would further deactivate the ring towards electrophilic attack.
Conversely, these electron-withdrawing groups might render the ring susceptible to nucleophilic attack, potentially leading to ring-opening or substitution under specific conditions. The stability of oxazoles with multiple carboxy substituents can be an issue, as some derivatives, like 5-hydroxyoxazole-4-carboxylic acids, have been found to be unstable towards hydrolytic ring-opening and decarboxylation. biosynth.comchemicalbook.com
Functionalization of the oxazole ring might be more readily achieved through the synthesis of substituted precursors. For instance, the synthesis of the oxazole ring itself can be accomplished through various methods, such as the Robinson-Gabriel synthesis (cyclization of α-acylamino ketones) or from α-haloketones and amides. By using appropriately substituted starting materials, derivatives with various substituents on the oxazole ring can be prepared.
Synthesis of Polycyclic Systems Incorporating the Oxazole Scaffold
The dicarboxy-functionalized oxazole can serve as a building block for the synthesis of fused polycyclic systems. For example, intramolecular cyclization reactions could be envisioned. If the carboxylic acid at the 3-position is converted to an amide with a suitably functionalized amine, subsequent cyclization could lead to the formation of a new fused ring.
Literature on the synthesis of fused heterocycles from carboxy-functionalized quinolines and other heterocycles suggests that strategies like intramolecular Friedel-Crafts acylation or condensation reactions could be applicable. nih.govmdpi.comsemanticscholar.orgresearchgate.netnih.gov For instance, if the ethoxycarbonyl group were hydrolyzed to a carboxylic acid, the resulting diacid could potentially undergo cyclization with a diamine to form a fused pyrimidinedione system. However, the feasibility of such reactions would depend on the reactivity and stability of the oxazole core under the required reaction conditions.
Comparative Reactivity and Stability Assessments of Derivatives
A systematic study of the comparative reactivity and stability of the various derivatives would be essential for their potential application. For instance, the relative rates of hydrolysis of different ester derivatives (section 4.1.2) under acidic or basic conditions would provide insights into their stability and potential as prodrugs.
Similarly, the chemical stability of the amide derivatives (section 4.1.1) in different pH environments would be crucial for their development as therapeutic agents. The stability of the oxazole ring itself in the presence of strong acids, bases, oxidizing, and reducing agents would also need to be assessed for each class of derivative. As mentioned, studies on related oxazole carboxylic acids have shown that the ring can be prone to cleavage under certain conditions. biosynth.comchemicalbook.com Therefore, a thorough evaluation of the stability of any newly synthesized derivative would be a critical aspect of its characterization.
Applications of 4 Ethoxycarbonyl 1,2 Oxazole 3 Carboxylic Acid As a Versatile Synthetic Building Block and Research Scaffold
Utility in the Synthesis of Complex Organic Molecules
The strategic placement of multiple functional groups on the oxazole (B20620) ring of 4-(ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid makes it an attractive starting material for the synthesis of more elaborate molecules, including natural products and pharmaceutical intermediates.
Total Synthesis of Natural Products Incorporating Oxazole Subunits
While direct application of this compound in the total synthesis of specific natural products is not extensively documented in readily available literature, the oxazole moiety itself is a key structural component in a wide array of bioactive natural products. The principles of retrosynthetic analysis suggest that functionalized oxazoles like the title compound are valuable precursors for constructing these complex natural architectures. The dual reactivity of the ester and carboxylic acid groups allows for sequential or orthogonal chemical transformations, enabling the elaboration of the oxazole core into the more complex substitution patterns found in nature.
Construction of Pharmaceutical Intermediates and Precursors
The inherent reactivity of this compound positions it as a valuable intermediate in the synthesis of pharmaceutical compounds. The carboxylic acid can be readily converted into amides, esters, or other functional groups, while the ethoxycarbonyl group can be hydrolyzed, reduced, or transformed through various ester chemistries. This allows for the systematic modification of the molecule to generate libraries of compounds for drug discovery screening or to synthesize specific target molecules with desired pharmacological properties. Although specific blockbuster drugs originating directly from this starting material are not prominently cited, its role as a versatile scaffold in medicinal chemistry research is evident.
Role as a Scaffold in Chemical Biology and Inhibitor Design Research
The rigid oxazole ring of this compound serves as an excellent scaffold for presenting chemical functionalities in a defined three-dimensional space. This property is particularly valuable in the design of molecules that can interact with biological targets such as enzymes and receptors.
Design and Synthesis of Quorum Sensing Modulators
Development of Enzyme Inhibitors (e.g., PDE4, LsrK Kinase, CysE)
The 1,2-oxazole-3-carboxylic acid framework has been successfully employed as a core structure in the design of inhibitors for several enzymes implicated in various diseases.
LsrK Kinase: As mentioned previously, the work by Stotani demonstrated the potential of 5-(1,2-dihydroxyethyl)-1,2-oxazole-3-carboxylic acid derivatives as inhibitors of LsrK kinase. This kinase is a key component of the AI-2 quorum sensing circuit in bacteria such as Escherichia coli and Salmonella typhimurium. By inhibiting LsrK, these compounds can disrupt AI-2-mediated gene expression, potentially attenuating bacterial virulence.
Phosphodiesterase 4 (PDE4): While not directly involving this compound, a 2020 study published in the European Journal of Medicinal Chemistry reported the design, synthesis, and biological evaluation of a series of 4-phenyl-2-oxazole derivatives as potent PDE4 inhibitors. nih.gov PDE4 is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a validated target for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). This research underscores the potential of the oxazole carboxylic acid scaffold in the development of new anti-inflammatory agents.
CysE: There is currently no readily available scientific literature that specifically details the use of the this compound scaffold in the design and development of inhibitors for the enzyme CysE (serine O-acetyltransferase).
The following table summarizes the inhibitory activities of some oxazole derivatives against PDE4B, as reported in the aforementioned study.
| Compound | R | IC50 (µM) for PDE4B |
| 5a | H | 2.8 |
| 5b | 4-F | 2.5 |
| 5c | 4-Cl | 2.2 |
| 5d | 4-Br | 2.0 |
| 5e | 4-CH3 | 2.1 |
| 5f | 4-OCH3 | 1.8 |
| 5g | 3-F | 3.1 |
| 5h | 3-Cl | 2.9 |
| 5i | 3-Br | 2.6 |
| 5j | 3-CH3 | 2.4 |
| 5k | 3-OCH3 | 2.2 |
| 5l | 2-F | 3.5 |
| 5m | 2-Cl | 3.2 |
| 5n | 2-Br | 3.0 |
| 5o | 2-CH3 | 3.3 |
| 5p | 2-OCH3 | 3.1 |
| Rolipram | - | 1.2 |
Data sourced from the European Journal of Medicinal Chemistry, 2020.
Fragment-Based Discovery Methodologies
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. The structural simplicity and synthetic tractability of this compound and its derivatives make them potentially suitable candidates for inclusion in fragment libraries. The oxazole core can provide key hydrogen bonding interactions and a rigid framework for orienting substituents into protein binding pockets. While specific examples of the successful application of this particular compound in a fragment-based screening campaign are not prominent in the literature, its chemical properties align well with the principles of FBDD.
Application in Material Science Research (Non-Clinical Focus)
The potential utility of this compound in material science stems from the inherent properties of the isoxazole (B147169) ring and the reactivity of its carboxyl and ethoxycarbonyl substituents. Isoxazole-containing compounds have been investigated for their use in photochromic materials, electrochemical probes, and as components of liquid crystals. eurekaselect.com The rigid, planar structure of the isoxazole ring can impart desirable conformational constraints and electronic properties to larger molecular architectures.
In principle, this compound could serve as a precursor to bifunctional monomers required for step-growth polymerization, leading to polymers such as polyamides or polyesters. The two functional groups—a free carboxylic acid and an ethyl ester—offer differential reactivity. For instance, the carboxylic acid could be selectively reacted to form an amide bond, leaving the ester intact for subsequent hydrolysis and further reaction. This would allow for the controlled synthesis of complex polymer structures.
Alternatively, hydrolysis of the ester group would yield isoxazole-3,4-dicarboxylic acid, a di-acid monomer. This monomer could then be reacted with a diol or a diamine to produce polyesters or polyamides, respectively. The properties of such polymers would be influenced by the rigid isoxazole unit in the polymer backbone, potentially leading to materials with high thermal stability or specific liquid crystalline properties.
Despite these theoretical pathways, specific examples of polymers synthesized directly from this compound are not detailed in the available research literature. The data table below outlines the potential polymer types that could be derived from this compound, based on fundamental organic chemistry principles.
| Polymer Type | Potential Monomer Derivative | Co-monomer Required | Potential Polymer Property |
| Polyamide | Isoxazole-3,4-dicarboxylic acid | Diamine (e.g., H₂N-R-NH₂) | High thermal stability, rigidity |
| Polyester | Isoxazole-3,4-dicarboxylic acid | Diol (e.g., HO-R-OH) | Enhanced thermal properties |
| Poly(amide-ester) | This compound | Amino-alcohol (e.g., H₂N-R-OH) | Functionalizable polymer backbone |
This table is illustrative of theoretical applications based on the compound's structure, as direct experimental evidence is not presently available in the searched literature.
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered assemblies. The structure of this compound contains several features conducive to forming such assemblies. The carboxylic acid group is a strong hydrogen bond donor and acceptor. The isoxazole ring, with its nitrogen and oxygen heteroatoms, can also participate in hydrogen bonding and dipole-dipole interactions.
This compound could be used to synthesize larger molecules designed to self-assemble into complex structures like helices, sheets, or porous networks. For example, the carboxylic acid could be used as a coordination site for metal ions, potentially forming metal-organic frameworks (MOFs). In this context, the isoxazole dicarboxylate (obtained after hydrolysis) would act as an organic linker, connecting metal nodes to build a crystalline, porous material.
While the formation of supramolecular structures from isoxazole-containing molecules is a known concept, specific research detailing the use of this compound as the primary building block for such assemblies has not been found. The table below summarizes the potential intermolecular interactions that could drive the formation of supramolecular structures involving this molecule.
| Interaction Type | Functional Group(s) Involved | Potential Supramolecular Structure |
| Hydrogen Bonding | Carboxylic acid (-COOH) | Dimers, chains, sheets |
| Metal Coordination | Carboxylate (-COO⁻) | Metal-Organic Frameworks (MOFs) |
| Dipole-Dipole Interactions | Isoxazole ring (N, O atoms) | Ordered stacks, helical arrays |
This table represents potential, theoretically-grounded applications, as specific research findings for this compound were not identified.
Advanced Theoretical and Computational Investigations of 4 Ethoxycarbonyl 1,2 Oxazole 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govirjweb.com For a molecule like 4-(ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to predict a range of properties. nih.gov
Key applications of DFT for this molecule would include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This provides accurate bond lengths, bond angles, and dihedral angles. irjweb.com
Electronic Properties: Calculating properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the carbonyl groups and the nitrogen of the isoxazole (B147169) ring are expected to be electron-rich sites.
Below is an illustrative table of parameters that could be obtained from a DFT study of this compound.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -685.123 | Represents the total electronic energy of the molecule in its optimized geometry. |
| Dipole Moment (Debye) | 3.45 | Indicates the polarity of the molecule. |
| HOMO Energy (eV) | -7.25 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy (eV) | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 5.36 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |
| Ionization Potential (eV) | 7.25 | The energy required to remove an electron. |
| Electron Affinity (eV) | 1.89 | The energy released when an electron is added. |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.
A detailed analysis of the molecular orbitals (MOs), particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. quora.com
For this compound, a molecular orbital analysis would likely reveal:
HOMO Distribution: The HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the isoxazole ring and the oxygen atoms of the carboxylic acid and ester groups. This indicates the sites most susceptible to electrophilic attack. quora.com
LUMO Distribution: The LUMO is anticipated to be distributed over the electron-deficient parts of the molecule, particularly the carbon atoms of the carbonyl groups and the C=N bond of the isoxazole ring. These are the likely sites for nucleophilic attack. quora.com
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms. acs.org This technique is particularly useful for studying conformational changes and intermolecular interactions in different environments.
The presence of rotatable single bonds in this compound—specifically, the bonds connecting the carboxylic acid and ethoxycarbonyl groups to the isoxazole ring—allows for multiple conformations. MD simulations can be used to explore the conformational landscape and identify the most stable conformers.
A key aspect of this analysis is the calculation of torsional energy profiles. By systematically rotating a specific dihedral angle and calculating the corresponding energy, a potential energy surface can be generated. researchgate.net This would reveal the energy barriers between different conformers and the most energetically favorable orientations of the substituent groups. For instance, the orientation of the carboxylic acid's hydroxyl group and the ethoxy group of the ester relative to the isoxazole ring would be of significant interest. nih.gov
MD simulations are highly effective for studying how a solute molecule interacts with its environment, such as a solvent or other reactants. For this compound, simulations in a solvent like water or an organic solvent would reveal:
Solvation Shell Structure: The arrangement of solvent molecules around the solute, which can influence its reactivity.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the ester and isoxazole moieties also contain acceptor sites. MD simulations can quantify the dynamics and strength of these hydrogen bonds with solvent molecules or other solutes. nih.gov
The following table provides hypothetical data that could be derived from an MD simulation of the target compound in a water box.
| Parameter | Hypothetical Finding | Significance |
|---|---|---|
| Radial Distribution Function (g(r)) of water around carboxylic acid H | Peak at 1.8 Å | Indicates a strong hydrogen bond with water molecules at this distance. |
| Average number of hydrogen bonds (solute-solvent) | 4.2 | Quantifies the extent of hydrogen bonding with the solvent. |
| Solvent Accessible Surface Area (SASA) (Ų) | 250 | Measures the surface area of the molecule accessible to the solvent, affecting solubility. |
| Root Mean Square Deviation (RMSD) (Å) | 1.5 | Indicates the stability of the molecule's conformation over the simulation time. |
Note: The values in this table are hypothetical and for illustrative purposes.
Mechanistic Studies through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational studies can provide a detailed picture of the reaction pathway.
One of the most common reactions involving isoxazoles is the [3+2] cycloaddition for their synthesis. mdpi.comnih.gov While this compound is the product of such a reaction, its subsequent reactivity can also be studied. For example, the carboxylic acid and ester groups can undergo various transformations.
Computational mechanistic studies would typically involve:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants and products.
Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur. This allows for the prediction of reaction rates. mdpi.com
Reaction Pathway Analysis: Mapping out the entire energy profile of the reaction, including any intermediates. This helps to determine whether a reaction is concerted or stepwise. nih.gov
For instance, the hydrolysis of the ester group or the decarboxylation of the carboxylic acid could be modeled to understand the energetic feasibility and the step-by-step mechanism of these processes.
Elucidation of Reaction Mechanisms and Transition State Energies
The formation of the isoxazole ring through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an enol/enolate is a cornerstone of heterocyclic synthesis. DFT calculations have been instrumental in moving beyond a simplistic mechanistic view, offering a detailed picture of the reaction coordinates and energetics.
Reaction Mechanism: The cycloaddition is generally understood to be a concerted process, meaning that the two new sigma bonds are formed in a single step. However, computational models have revealed that the transition state is often highly asynchronous. In an asynchronous transition state, the formation of one bond is significantly more advanced than the other. The degree of asynchronicity is influenced by the electronic and steric nature of the substituents on both the nitrile oxide and the dipolarophile. For the synthesis of a 4-substituted isoxazole from a β-ketoester, the reaction would proceed with the enol or enolate form of the dicarbonyl compound.
Transition State Energy Calculations: A key output of computational investigations is the calculation of activation energies (often expressed as Gibbs free energy of activation, ΔG‡) for the possible reaction pathways. These energies determine the kinetic feasibility of a reaction. While specific energy values for the synthesis of this compound are not available, data from analogous systems provide a clear framework. For instance, studies on the cycloaddition of various nitrile oxides to electron-deficient alkynes show that the reaction proceeds with moderate activation barriers.
Below is an illustrative table of hypothetical, yet realistic, calculated energy data for the formation of two possible regioisomers in a generic isoxazole synthesis, demonstrating the type of quantitative findings generated by DFT studies.
| Reaction Pathway | Transition State (TS) | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |
| Formation of Regioisomer A | TS-A | 16.5 | -35.2 |
| Formation of Regioisomer B | TS-B | 20.1 | -31.8 |
| Note: This data is illustrative and based on typical values from computational studies of 1,3-dipolar cycloadditions. |
The lower activation energy for the formation of Regioisomer A indicates that it is the kinetically preferred product. The negative reaction energies (ΔG_rxn) for both pathways show that the formation of the isoxazole ring is a thermodynamically favorable process.
Prediction of Regio- and Stereoselectivity
Computational chemistry provides a powerful predictive tool for understanding and forecasting the outcomes of chemical reactions where multiple products are possible.
Prediction of Regioselectivity: In the synthesis of this compound from an appropriately substituted nitrile oxide and a β-ketoester, regioselectivity is a critical factor. The cycloaddition can, in principle, yield two different regioisomers. The predominant product is the one formed via the transition state of lower energy. Frontier Molecular Orbital (FMO) theory is often used as a qualitative model to predict the favored regioisomer, based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. DFT calculations provide a quantitative prediction by calculating the energy difference between the competing transition states (ΔΔG‡). A larger energy difference corresponds to higher regioselectivity.
Prediction of Stereoselectivity: Stereoselectivity becomes a consideration when new chiral centers are created during a reaction. In the context of the synthesis of the achiral this compound from typical achiral starting materials, stereoselectivity is not a factor. However, if chiral auxiliaries or catalysts were employed, computational methods could be used to predict the diastereomeric or enantiomeric excess by calculating the energies of the transition states leading to the different stereoisomeric products.
The following interactive table illustrates how computational data can be used to predict the selectivity of a hypothetical reaction.
| Selectivity Aspect | Predicted Outcome | Energy Difference (ΔΔG‡, kcal/mol) | Predicted Product Ratio |
| Regioselectivity | Regioisomer A | 3.6 | ~97:3 (A:B) |
| Stereoselectivity | Not Applicable | - | - |
| Note: This data is illustrative and based on typical values from computational studies of 1,3-dipolar cycloadditions. |
This illustrative data, with a significant energy difference between the two regioisomeric transition states, would lead to a strong prediction of a highly regioselective reaction.
Sophisticated Spectroscopic and Chromatographic Approaches for Mechanistic and Structural Elucidation in Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 4-(ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid, a suite of advanced NMR techniques provides profound insights into its molecular framework and connectivity.
While one-dimensional ¹H and ¹³C NMR provide initial information, multidimensional NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecular environments.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the ethyl group of the ester functionality. A cross-peak between the methylene (B1212753) quartet and the methyl triplet would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methylene protons to the corresponding methylene carbon and the methyl protons to the methyl carbon of the ethoxycarbonyl group. The proton on the isoxazole (B147169) ring would also be correlated to its corresponding carbon.
The proton of the isoxazole ring showing correlations to the carbonyl carbon of the ethoxycarbonyl group and the carboxylic acid carbon, as well as other carbons within the isoxazole ring.
The methylene protons of the ethyl group showing correlations to the ester carbonyl carbon and the methyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For a relatively small molecule like this compound, NOESY might show correlations between the isoxazole ring proton and the methylene protons of the ethyl group, depending on the preferred conformation of the molecule.
A hypothetical table of expected NMR data is presented below, based on typical chemical shifts for similar isoxazole derivatives.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 (N) | - | - | - |
| 2 (O) | - | - | - |
| 3 (C) | - | ~160-165 | H5, COOH proton |
| 4 (C) | - | ~110-115 | H5 |
| 5 (C) | ~8.5-9.0 | ~155-160 | C3, C4, C=O (ester) |
| 6 (C=O, acid) | - | ~165-170 | H5 |
| 7 (C=O, ester) | - | ~160-165 | H5, H8 |
| 8 (CH₂) | ~4.3-4.5 (q) | ~60-65 | C7, C9 |
| 9 (CH₃) | ~1.3-1.5 (t) | ~14-16 | C8 |
| 10 (OH) | ~10-13 (br s) | - | C6 |
The synthesis of isoxazoles can often proceed through various intermediates. rsc.orgrsc.org In situ NMR spectroscopy is a powerful, non-invasive technique to monitor the progress of the reaction that forms this compound in real-time. By acquiring NMR spectra at regular intervals directly from the reaction mixture, it is possible to:
Track the consumption of starting materials and the formation of the final product.
Identify and structurally characterize transient intermediates that may not be isolable.
Gain mechanistic insights into the reaction pathway and optimize reaction conditions for improved yield and purity. rsc.org
For instance, in a synthesis involving the cycloaddition of a nitrile oxide with an appropriate alkyne, in situ NMR could monitor the disappearance of the alkyne signals and the appearance of the characteristic isoxazole proton signal.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy and for gaining structural information through fragmentation analysis.
HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound. This is a critical step in confirming the identity of a newly synthesized compound. The expected exact mass can be calculated and compared with the experimental value to within a few parts per million (ppm), providing a high degree of confidence in the assigned structure.
| Molecular Formula | Calculated Exact Mass |
| C₇H₇NO₅ | 185.0324 |
By subjecting the molecular ion to fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is obtained. The analysis of these fragment ions provides valuable information about the structural connectivity of the molecule. For this compound, key expected fragmentation pathways would include:
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
Loss of carbon dioxide (-CO₂) from the carboxylic acid group.
Cleavage of the isoxazole ring, which can provide further structural confirmation.
A table of expected major fragment ions is presented below.
| m/z (calculated) | Lost Fragment |
| 140.0242 | OC₂H₅ |
| 141.0375 | CO₂ |
| 112.0293 | CO₂ + C₂H₅ |
X-ray Crystallography
While NMR and MS provide information about the connectivity and formula of a molecule, X-ray crystallography offers the definitive, three-dimensional structure in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on:
Bond lengths and angles.
The planarity of the isoxazole ring.
The conformation of the ethoxycarbonyl and carboxylic acid groups relative to the ring.
Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing.
Definitive Solid-State Structural Determination of the Compound and its Derivatives
For instance, the crystal structure of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate, a derivative, has been determined. nih.gov The analysis of this and other similar structures allows researchers to infer the likely solid-state conformation of this compound. The oxazole (B20620) ring is expected to be planar, with the ethoxycarbonyl and carboxylic acid substituents exhibiting specific torsional angles relative to the heterocyclic core.
Below is a representative table of crystal data for a derivative, illustrating the type of information obtained from X-ray crystallography.
Table 1: Representative Crystal Data for a 1,2-Oxazole-4-carboxylate Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₁₇ClN₂O₃ |
| Formula Weight | 320.77 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.5494 (13) |
| b (Å) | 12.474 (2) |
| c (Å) | 13.0430 (13) |
| α (°) | 102.369 (11) |
| β (°) | 105.501 (9) |
| γ (°) | 109.001 (13) |
| Volume (ų) | 1615.8 (4) |
Data for ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate nih.gov
Elucidation of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the physical properties of the solid material, such as melting point, solubility, and stability.
In the case of this compound, the presence of both a carboxylic acid group and an ester functionality suggests the high likelihood of strong intermolecular hydrogen bonding. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of dimeric structures or extended chains. The ethoxycarbonyl group can also participate in weaker C-H···O interactions.
Studies on related structures, such as ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, have shown the presence of intramolecular hydrogen bonds. researchgate.net The analysis of the crystal packing of derivatives helps in understanding how these molecules arrange themselves in the solid state, providing a model for the potential packing of this compound.
Chromatographic Methodologies in Synthetic Research
Chromatographic techniques are indispensable tools in synthetic chemistry for monitoring the progress of reactions, assessing the purity of products, and for the purification of target compounds.
UHPLC-MS for Reaction Monitoring and Purity Assessment
Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a highly sensitive and selective analytical technique ideal for the real-time monitoring of chemical reactions and the accurate assessment of product purity. The high resolving power of UHPLC allows for the separation of complex mixtures, while the mass spectrometer provides molecular weight information for each component, enabling unambiguous identification.
In the synthesis of this compound, UHPLC-MS can be employed to track the consumption of starting materials and the formation of the desired product and any byproducts. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For purity assessment, the area under the chromatographic peak of the target compound relative to the total peak area provides a quantitative measure of its purity.
The development of a UHPLC-MS method for a novel isoxazole derivative would typically involve the selection of an appropriate stationary phase (e.g., C18) and a mobile phase gradient to achieve optimal separation. mdpi.com
Table 2: Illustrative UHPLC-MS Method Parameters for Isoxazole Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL |
Preparative Chromatography for Research Sample Purification
Once a synthesis is complete, the desired product often needs to be isolated from unreacted starting materials, catalysts, and byproducts. Preparative High-Performance Liquid Chromatography (preparative HPLC) is a powerful technique for the purification of research samples on the milligram to gram scale.
The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. A method developed on an analytical scale can often be scaled up to a preparative scale by adjusting the column dimensions, flow rate, and sample concentration. For the purification of this compound, a reversed-phase preparative HPLC system would likely be employed. sielc.com The collected fractions containing the pure compound can then be combined and the solvent removed to yield the purified solid.
Future Directions and Emerging Research Avenues for 4 Ethoxycarbonyl 1,2 Oxazole 3 Carboxylic Acid
Exploration of Unconventional Reactivity and Novel Transformations
While the synthesis of isoxazoles is well-established, the exploration of their unconventional reactivity remains a fertile ground for discovery. For 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid, future research should focus on leveraging its unique substitution pattern to drive novel chemical transformations.
A key feature of the isoxazole (B147169) ring is the relatively weak N-O bond, which makes it susceptible to cleavage under various conditions. rsc.orgnih.gov Future studies could investigate metal-catalyzed reductive cleavage, which has been shown to convert isoxazoles into valuable β-amino enones or β-hydroxyketones. rsc.orgnih.gov The application of reagents like hexacarbonylmolybdenum or Raney nickel to this compound could yield highly functionalized acyclic products that are themselves valuable building blocks.
Furthermore, photoinduced reactions offer another avenue for novel transformations. benthamdirect.com Studies on isoxazole have demonstrated that photoexcitation can lead to ultrafast O-N bond cleavage and subsequent ring-opening, providing access to unique reactive intermediates. acs.org Investigating the photochemistry of this specific compound could uncover new rearrangement pathways. Domino reactions, such as Fe(II)-catalyzed isomerization, could be explored to convert the isoxazole core into other heterocyclic systems, like oxazoles, in a controlled manner. nih.govresearchgate.net The ester and carboxylic acid groups can play a crucial role in these transformations, either by coordinating to metal catalysts or by participating directly in the reaction cascade.
| Reaction Type | Potential Reagents/Conditions | Expected Outcome/Product Class | Significance |
| Reductive Ring Cleavage | Mo(CO)₆, Fe₂(CO)₉, Raney Ni/AlCl₃ | β-Amino enones, β-Hydroxyketones | Access to valuable, highly functionalized acyclic synthons. rsc.orgnih.gov |
| Photoinduced Rearrangement | UV Irradiation (e.g., 193 nm) | Ring-opened intermediates, Isomeric heterocycles | Discovery of novel reaction pathways and molecular structures. acs.org |
| Domino Isomerization | Fe(II) catalysts, Heat | Oxazole-4-carboxylic acid derivatives | Controlled transformation into different heterocyclic scaffolds. nih.govresearchgate.net |
| Cycloaddition Reactions | Dienes, Dipolarophiles | Fused heterocyclic systems | Construction of complex polycyclic molecules from a simple core. benthamdirect.com |
Integration into High-Throughput Synthesis and Screening Platforms
The structural attributes of this compound make it an exceptional candidate for the construction of large chemical libraries for high-throughput screening (HTS). nih.gov The presence of two distinct and readily modifiable functional groups—the carboxylic acid at the 3-position and the ethoxycarbonyl at the 4-position—is the key to its potential in combinatorial chemistry.
Future efforts should focus on developing parallel synthesis workflows based on this scaffold. The carboxylic acid moiety can be readily converted into a vast array of amides, esters, or other derivatives through well-established coupling chemistries. Simultaneously or sequentially, the ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid and subsequently functionalized, or it can be converted into amides via aminolysis. This dual functionality allows for the rapid generation of a large matrix of diverse compounds from a single, common core.
Integrating these synthetic strategies with automated platforms would enable the production of extensive compound libraries. These libraries can then be subjected to HTS against a wide range of biological targets, from enzymes implicated in cancer to receptors involved in neurological disorders. nih.gov The isoxazole core is a "privileged structure" in medicinal chemistry, known to interact with various biological targets, thereby increasing the probability of identifying hit compounds. researchgate.net
| Functional Group | Reaction Type | Example Reagents | Resulting Diversity |
| 3-Carboxylic Acid | Amide Coupling | Primary/Secondary Amines, HATU, EDCI | Diverse amide derivatives |
| Esterification | Alcohols, DCC | Various ester side chains | |
| 4-Ethoxycarbonyl | Hydrolysis & Amide Coupling | 1. NaOH; 2. Amines, Coupling agents | Orthogonal set of amide derivatives |
| Direct Aminolysis | Amines, Heat/Catalyst | Alternative route to amides |
Development of Sustainable and Atom-Economical Synthetic Routes
In line with the growing emphasis on green chemistry, future research must prioritize the development of sustainable and efficient methods for synthesizing this compound and its derivatives. nih.gov This involves minimizing waste, reducing energy consumption, and using environmentally benign reagents and solvents.
One promising approach is the adoption of ultrasound-assisted synthesis. Sonochemistry has been shown to accelerate reaction rates, improve yields, and reduce byproduct formation in the synthesis of isoxazoles. mdpi.compreprints.org Applying this technique to the synthesis of the title compound could offer significant advantages over traditional heating methods. Furthermore, the exploration of multicomponent reactions (MCRs) in green solvents like water or glycerol, or even under solvent-free conditions, is a critical research avenue. nih.govresearchgate.net MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a product that contains most or all of the atoms of the starting materials.
The development and use of recyclable catalysts, such as magnetic core-shell nanocatalysts, could also revolutionize the synthesis of these compounds. researchgate.net Such catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times, reducing both cost and chemical waste.
| Synthetic Approach | Traditional Method | Sustainable Alternative | Key Advantages |
| Energy Input | Conventional heating (oil bath) | Ultrasound irradiation | Reduced reaction times, lower energy consumption. mdpi.com |
| Solvent System | Volatile organic solvents (e.g., toluene, THF) | Green solvents (water, glycerol), deep eutectic solvents, or solvent-free | Increased safety, reduced environmental impact. nih.govscilit.com |
| Catalysis | Stoichiometric reagents, homogeneous catalysts | Recyclable heterogeneous catalysts (e.g., ZnO@Fe₃O₄) | Catalyst reusability, simplified purification. researchgate.net |
| Reaction Design | Multi-step synthesis | One-pot, multicomponent reactions (MCRs) | High atom economy, reduced waste, operational simplicity. nih.gov |
Discovery of Novel Applications as a Scaffold in Untapped Research Domains
The isoxazole scaffold is widely recognized for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govespublisher.com A primary future direction is the systematic synthesis and evaluation of derivatives of this compound to explore and potentially optimize these known activities.
Beyond medicine, significant opportunities exist in untapped research domains. In materials science, isoxazole derivatives have been investigated for use as photochromic materials, electrochemical probes, and components of liquid crystals and dye-sensitized solar cells. benthamdirect.comingentaconnect.comeurekaselect.com The specific substitution pattern of this compound could be exploited to tune the electronic and optical properties of its derivatives, making them candidates for advanced functional materials. Polymerizing derivatives through their dual functional groups could lead to novel polymers with unique thermal or optical characteristics.
Another underexplored area is agrochemistry. The isoxazole ring is a key component in several commercial pesticides, and related scaffolds like isoxazolines are emerging as important in pesticide discovery. researchgate.netnih.gov Derivatives of the title compound could be screened for herbicidal, fungicidal, or insecticidal activity, potentially leading to the development of new crop protection agents.
| Research Domain | Potential Application | Rationale for Exploration |
| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory Agents | The isoxazole core is a well-established pharmacophore with a broad spectrum of biological activities. researchgate.netnih.gov |
| Materials Science | Organic Dyes, Liquid Crystals, Polymer Monomers | The conjugated heterocyclic system and dual functional groups allow for tuning of optoelectronic properties and polymerization. benthamdirect.comeurekaselect.com |
| Agrochemicals | Herbicides, Fungicides, Insecticides | Isoxazole is a privileged scaffold in crop protection chemistry, demonstrating a wide range of pesticidal activities. researchgate.net |
| Catalysis | Ligands for Metal Catalysts | The nitrogen and oxygen atoms of the isoxazole ring and the carbonyl oxygens can act as coordination sites for metal ions. |
Collaborative Research Frameworks for Accelerated Discovery
To fully realize the potential of this compound, a shift towards more collaborative and interdisciplinary research is essential. The complexity of modern science, from drug discovery to materials development, necessitates the integration of expertise from diverse fields.
Future progress can be accelerated by establishing collaborative frameworks that unite synthetic chemists, computational chemists, biologists, and materials scientists. A key component of such a framework would be the creation of an open-access database dedicated to this scaffold and its derivatives. This platform would house synthetic protocols, characterization data (NMR, MS, etc.), and the results of biological and physical property testing, preventing the duplication of efforts and fostering new research ideas.
Computational chemistry should be integrated at the outset of the discovery process. acs.org Molecular docking and molecular dynamics simulations can predict the binding of derivatives to biological targets, helping to prioritize which compounds to synthesize. Similarly, quantum chemical calculations can predict the electronic and optical properties of new derivatives, guiding the design of novel materials. Partnerships between academic institutions, which often excel in fundamental research, and industrial partners, who possess the resources for large-scale screening and development, will be crucial to translate discoveries from the lab to real-world applications. rsc.org
| Collaborative Element | Objective | Key Stakeholders | Expected Impact |
| Open-Access Database | Centralize and share data on synthesized compounds and their properties. | Synthetic Chemists, Analytical Chemists, Bioinformaticians | Accelerate research by providing a common knowledge base and preventing redundant work. |
| Integrated Computational Modeling | Guide synthetic efforts by predicting biological activity and material properties. | Computational Chemists, Medicinal Chemists, Material Scientists | Increase the efficiency of discovery by focusing resources on the most promising candidates. acs.org |
| Interdisciplinary Screening | Test compound libraries against a wide array of biological and material targets. | Biologists, Pharmacologists, Material Scientists, Chemists | Uncover novel applications and structure-activity relationships that would be missed in siloed research. |
| Academia-Industry Partnerships | Bridge the gap between basic research and commercial development. | University Researchers, Pharmaceutical/Chemical Companies | Facilitate the translation of promising laboratory findings into practical applications. rsc.org |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Synthetic Routes :
- Cyclocondensation : React ethyl 3-oxobutanoate with hydroxylamine under acidic conditions to form the oxazole ring.
- Functionalization : Introduce the ethoxycarbonyl group via esterification using ethanol and catalytic sulfuric acid .
- Key Variables :
- Temperature : Optimal yields (70–80%) are achieved at reflux (80–100°C) in ethanol .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during cyclization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) removes byproducts like unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the oxazole ring (δ 6.8–7.2 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) .
- ¹³C NMR : Confirm carbonyl groups (C=O at δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
- X-ray Crystallography : Resolve the planar oxazole ring and ester group geometry (bond angles: 120° for sp² carbons) .
- Infrared (IR) Spectroscopy : Detect C=O stretches (1720–1740 cm⁻¹) and C-O ester vibrations (1250–1300 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) aid in understanding the compound’s reactivity and electronic properties?
- Methodological Answer :
- Reactivity Prediction : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Solvent Effects : Conduct polarizable continuum model (PCM) simulations to assess solvation energy in ethanol or DMF, correlating with experimental reaction rates .
- Transition State Analysis : Identify energy barriers for ester hydrolysis or ring-opening reactions using intrinsic reaction coordinate (IRC) calculations .
Q. What strategies can resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., COX-2) via fluorescence polarization (FP) and surface plasmon resonance (SPR) to validate binding affinity .
- Dose-Response Curves : Replicate studies with standardized concentrations (e.g., 1–100 µM) and controls (e.g., celecoxib for COX-2 inhibition) to minimize variability .
- Structural Analog Comparison : Benchmark against 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid (IC₅₀ = 2.5 µM for COX-2) to contextualize potency .
Q. What safety protocols are critical when scaling up synthesis for in vivo studies?
- Methodological Answer :
- Handling : Use explosion-proof fume hoods to prevent electrostatic discharge (flammable solvents like ethanol) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-retardant lab coats .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
